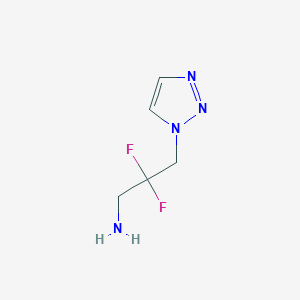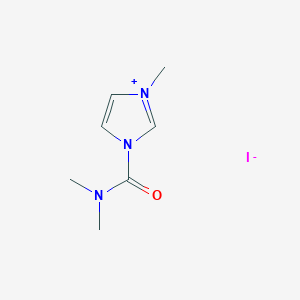
1-(Dimethylcarbamoyl)-3-methyl-1H-imidazol-3-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dimethylcarbamoyl)-3-methyl-1H-imidazol-3-ium iodide is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a dimethylcarbamoyl group and a methyl group attached to the imidazole ring, with an iodide ion as the counterion.
Métodos De Preparación
The synthesis of 1-(Dimethylcarbamoyl)-3-methyl-1H-imidazol-3-ium iodide typically involves the reaction of 1-methylimidazole with dimethylcarbamoyl chloride in the presence of a base, followed by the addition of iodine to form the iodide salt. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial production methods for this compound may involve continuous flow reactors to ensure high yields and purity. The use of palladium catalysts and carbon monoxide under pressure can also facilitate the formation of the desired product .
Análisis De Reacciones Químicas
1-(Dimethylcarbamoyl)-3-methyl-1H-imidazol-3-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride or bromide under appropriate conditions.
Oxidation and Reduction: The imidazole ring can undergo oxidation to form imidazolium salts or reduction to form imidazoline derivatives.
Hydrolysis: The dimethylcarbamoyl group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common reagents used in these reactions include halogenating agents, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride .
Aplicaciones Científicas De Investigación
1-(Dimethylcarbamoyl)-3-methyl-1H-imidazol-3-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imidazole-based compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Mecanismo De Acción
The mechanism of action of 1-(Dimethylcarbamoyl)-3-methyl-1H-imidazol-3-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The dimethylcarbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar compounds to 1-(Dimethylcarbamoyl)-3-methyl-1H-imidazol-3-ium iodide include other imidazole derivatives such as:
1-Methylimidazole: Lacks the dimethylcarbamoyl group and iodide ion, making it less reactive in certain chemical reactions.
1-(Dimethylcarbamoyl)-3-ethyl-1H-imidazol-3-ium iodide: Contains an ethyl group instead of a methyl group, which can influence its physical and chemical properties.
1-(Dimethylcarbamoyl)-3-methyl-1H-imidazol-3-ium chloride: Similar structure but with a chloride ion instead of an iodide ion, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and counterion, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H12IN3O |
|---|---|
Peso molecular |
281.09 g/mol |
Nombre IUPAC |
N,N,3-trimethylimidazol-3-ium-1-carboxamide;iodide |
InChI |
InChI=1S/C7H12N3O.HI/c1-8(2)7(11)10-5-4-9(3)6-10;/h4-6H,1-3H3;1H/q+1;/p-1 |
Clave InChI |
XCABRDCWTZHNNU-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=CN(C=C1)C(=O)N(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



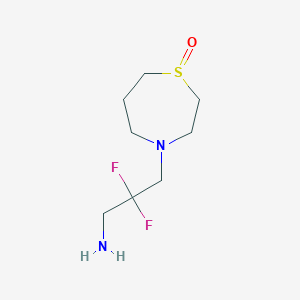

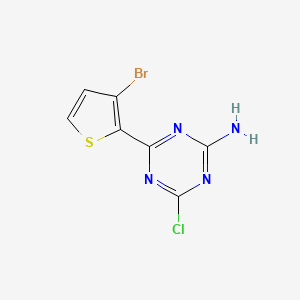


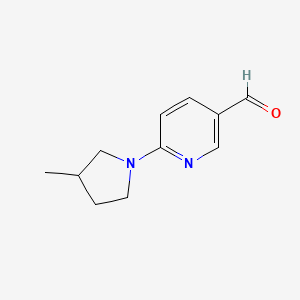

![5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B13156570.png)

![[4-(Aminomethyl)-2,6-dimethyloxan-4-yl]methanol](/img/structure/B13156580.png)
